molecular formula C9H11BO2 B13433972 4-Cyclopropylphenylboronic Acid-d4

4-Cyclopropylphenylboronic Acid-d4

Cat. No.: B13433972
M. Wt: 166.02 g/mol
InChI Key: YNLGFXOBRXSMJZ-LNFUJOGGSA-N
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Description

4-Cyclopropylphenylboronic Acid-d4 is a deuterated derivative of 4-Cyclopropylphenylboronic Acid. It is a boronic acid compound with the molecular formula C9H7D4BO2 and a molecular weight of 166.02 g/mol. This compound is often used in organic synthesis and as a reagent in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylphenylboronic Acid-d4 typically involves the deuteration of 4-Cyclopropylphenylboronic Acid. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylphenylboronic Acid-d4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or boronic anhydride.

    Reduction: The boronic acid group can be reduced to form the corresponding alcohol.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds .

Scientific Research Applications

4-Cyclopropylphenylboronic Acid-d4 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in metabolic research to study metabolic pathways in vivo due to its stable isotope labeling.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as a standard for environmental pollutant detection.

Mechanism of Action

The mechanism of action of 4-Cyclopropylphenylboronic Acid-d4 involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The deuterium atoms in the compound provide stability and allow for detailed studies of reaction mechanisms and kinetics.

Comparison with Similar Compounds

  • Phenylboronic Acid
  • 4-Formylphenylboronic Acid
  • 3-Formylphenylboronic Acid

Properties

Molecular Formula

C9H11BO2

Molecular Weight

166.02 g/mol

IUPAC Name

(4-cyclopropyl-2,3,5,6-tetradeuteriophenyl)boronic acid

InChI

InChI=1S/C9H11BO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7,11-12H,1-2H2/i3D,4D,5D,6D

InChI Key

YNLGFXOBRXSMJZ-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1B(O)O)[2H])[2H])C2CC2)[2H]

Canonical SMILES

B(C1=CC=C(C=C1)C2CC2)(O)O

Origin of Product

United States

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